molecular formula C10H12ClN3O3 B1480052 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid CAS No. 2098119-06-1

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid

Cat. No.: B1480052
CAS No.: 2098119-06-1
M. Wt: 257.67 g/mol
InChI Key: JKUIFNFGXMIPCN-UHFFFAOYSA-N
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Description

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes an imidazo[1,2-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

The synthesis of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid can be achieved through several synthetic routes One common method involves the condensation of appropriate precursors under controlled conditions For instance, the synthesis may start with the preparation of the imidazo[1,2-a]pyrazine core through a multistep process involving cyclization reactionsThe final step involves the attachment of the oxobutanoic acid moiety through esterification or amidation reactions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of alcohols or amines.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide. This can result in the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid include other imidazo[1,2-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrazine core, characterized by the presence of nitrogen atoms in its ring structure. The chemical formula is C10H9ClN4O3C_{10}H_{9}ClN_{4}O_{3} with a molecular weight of 252.66 g/mol. Its structural uniqueness contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that compounds with similar structures have antioxidant activities comparable to well-known antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)
This compoundTBD
Ascorbic Acid58.2

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, it was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated a higher cytotoxic effect on U-87 cells compared to MDA-MB-231 cells, suggesting selective activity towards certain cancer types .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The compound's structure allows it to act as a free radical scavenger and may also inhibit specific enzymes involved in cancer progression.

Case Study 1: Antioxidant Evaluation

In a comparative study on various hydrazone derivatives, compounds structurally related to this compound showed enhanced antioxidant activities. The study highlighted the significance of substituents on the imidazo core in modulating biological activity .

Case Study 2: Cancer Cell Line Testing

A recent investigation focused on the cytotoxic effects of this compound against multiple cancer cell lines. The findings revealed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics in some cases, indicating its potential as a lead compound for further drug development .

Properties

IUPAC Name

4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-10(16)17/h5H,1-4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUIFNFGXMIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid

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